molecular formula C20H25N5O4 B2869154 2-(2-(azepan-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941995-63-7

2-(2-(azepan-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No.: B2869154
CAS No.: 941995-63-7
M. Wt: 399.451
InChI Key: KSZZUXPKAZQLMD-UHFFFAOYSA-N
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Description

2-(2-(azepan-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a complex organic compound featuring a unique structure that combines several functional groups, including an azepane ring, a methoxyphenyl group, and an imidazo[2,1-c][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(azepan-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Azepane Ring: Starting with a suitable precursor, such as a halogenated alkane, the azepane ring can be formed through nucleophilic substitution reactions.

    Introduction of the Methoxyphenyl Group: This step often involves the use of a methoxyphenyl halide, which can be introduced via a palladium-catalyzed cross-coupling reaction.

    Construction of the Imidazo[2,1-c][1,2,4]triazine Core: This core structure can be synthesized through a cyclization reaction involving appropriate precursors like hydrazine derivatives and nitriles.

    Final Assembly: The final compound is assembled by linking the azepane and methoxyphenyl groups to the imidazo[2,1-c][1,2,4]triazine core through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst conditions would be optimized for each step.

    Scale-Up Considerations: Ensuring that the reactions are scalable and can be performed in large batches.

    Purification Techniques: Use of chromatography, crystallization, and other purification methods to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring or the methoxy group.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The aromatic methoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitrating agents under controlled conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones depending on the site of oxidation.

    Reduction: Alcohols or amines can be formed from the reduction of carbonyl groups.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe or a ligand in studies involving enzyme interactions or receptor binding. Its structural features make it a candidate for studying molecular recognition processes.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets could lead to the development of therapeutic agents for various diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics to these materials.

Mechanism of Action

The mechanism by which 2-(2-(azepan-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptor Interaction: It could act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.

    Pathway Modulation: The compound might influence cellular pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Piperidin-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
  • **2-

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]-8-(4-methoxyphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4/c1-29-16-8-6-15(7-9-16)23-12-13-24-18(27)19(28)25(21-20(23)24)14-17(26)22-10-4-2-3-5-11-22/h6-9H,2-5,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZZUXPKAZQLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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